

An In-depth Technical Guide to the Synthesis and Characterization of Brigatinib-d11

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Compound of Interest

Compound Name: Brigatinib-d11

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Brigatinib-d11**, a deuterated isotopologue of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. The introduction of deuterium atoms into the Brigatinib molecule offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, where it can serve as a stable internal standard for mass spectrometry-based quantification. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and summarizes key analytical data. Furthermore, it includes diagrams of the relevant signaling pathways and experimental workflows to provide a clear and concise reference for researchers in the field of oncology drug development.

Introduction

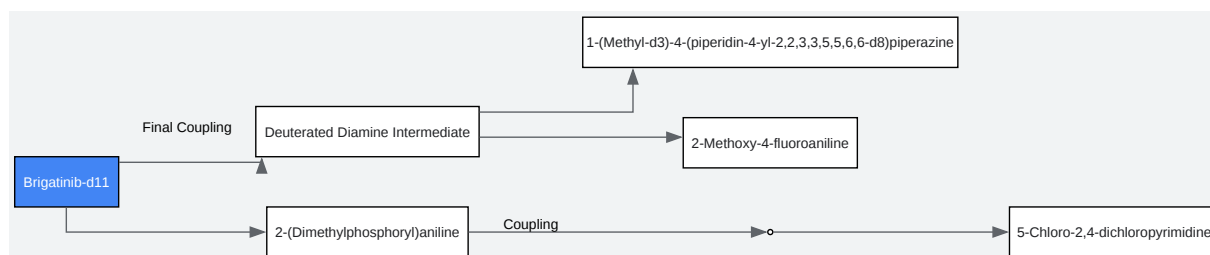
Brigatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). [1] It is also known to be active against a variety of resistance mutations that can emerge during treatment with first-generation ALK inhibitors.[1] The development of isotopically labeled analogs, such as **Brigatinib-d11**, is crucial for advancing our understanding of its pharmacological profile.

The incorporation of eleven deuterium atoms into the Brigatinib structure results in a molecule with a higher mass, which can be readily distinguished from the unlabeled drug by mass spectrometry. This property makes **Brigatinib-d11** an ideal internal standard for quantitative bioanalytical assays, enabling accurate and precise measurement of Brigatinib concentrations in complex biological matrices. Such studies are essential for defining the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Brigatinib-d11

While a specific, publicly detailed synthesis protocol for **Brigatinib-d11** is not widely available, a plausible synthetic route can be devised based on the established synthesis of Brigatinib and general principles of isotopic labeling. The synthesis of deuterated Brigatinib derivatives is also described in patent literature, suggesting that the deuterium atoms are incorporated through the use of a deuterated starting material.^[2]

The key strategy involves the use of deuterated piperidine and methylpiperazine precursors. A potential retrosynthetic analysis is depicted below.

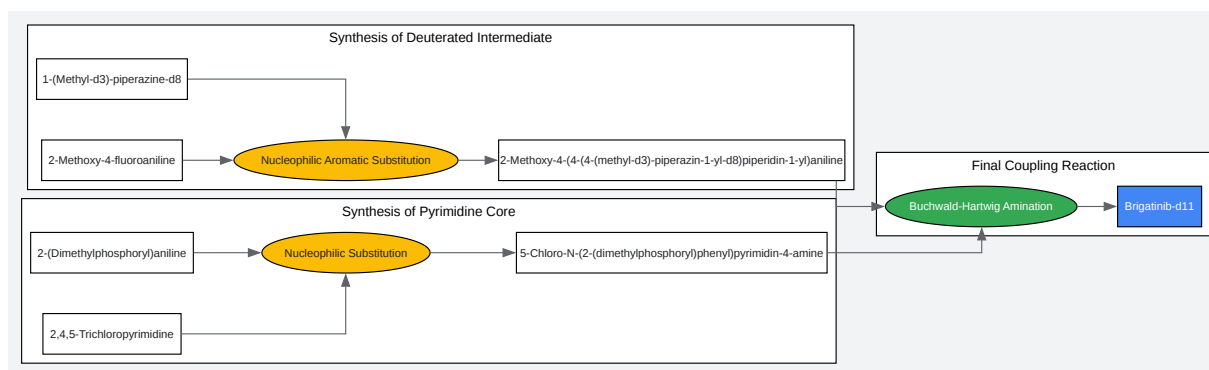


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Figure 1: Retrosynthetic analysis of **Brigatinib-d11**.

Proposed Synthetic Scheme

The synthesis would likely proceed through the coupling of a deuterated diamine intermediate with a pyrimidine core bearing the dimethylphosphine oxide moiety.



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Figure 2: Proposed synthetic workflow for **Brigatinib-d11**.

Characterization of Brigatinib-d11

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Brigatinib-d11**. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of **Brigatinib-d11**.

Experimental Protocol:

- System: Agilent 1260 Infinity II or equivalent
- Column: C18, 4.6 x 150 mm, 5 μ m

- Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
- Gradient: 20% B to 90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 265 nm
- Injection Volume: 10 μ L

Parameter	Specification
Retention Time	~ 8.5 min
Purity	\geq 98%

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic enrichment of **Brigatinib-d11**.

Experimental Protocol:

- System: Thermo Scientific Q Exactive Orbitrap or equivalent
- Ionization: Electrospray Ionization (ESI), positive mode
- Scan Range: m/z 100-1000
- Resolution: 70,000

Parameter	Calculated (C ₂₉ H ₂₈ D ₁₁ ClN ₇ O ₂ P)	Observed
[M+H] ⁺	595.34	~ 595.34

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

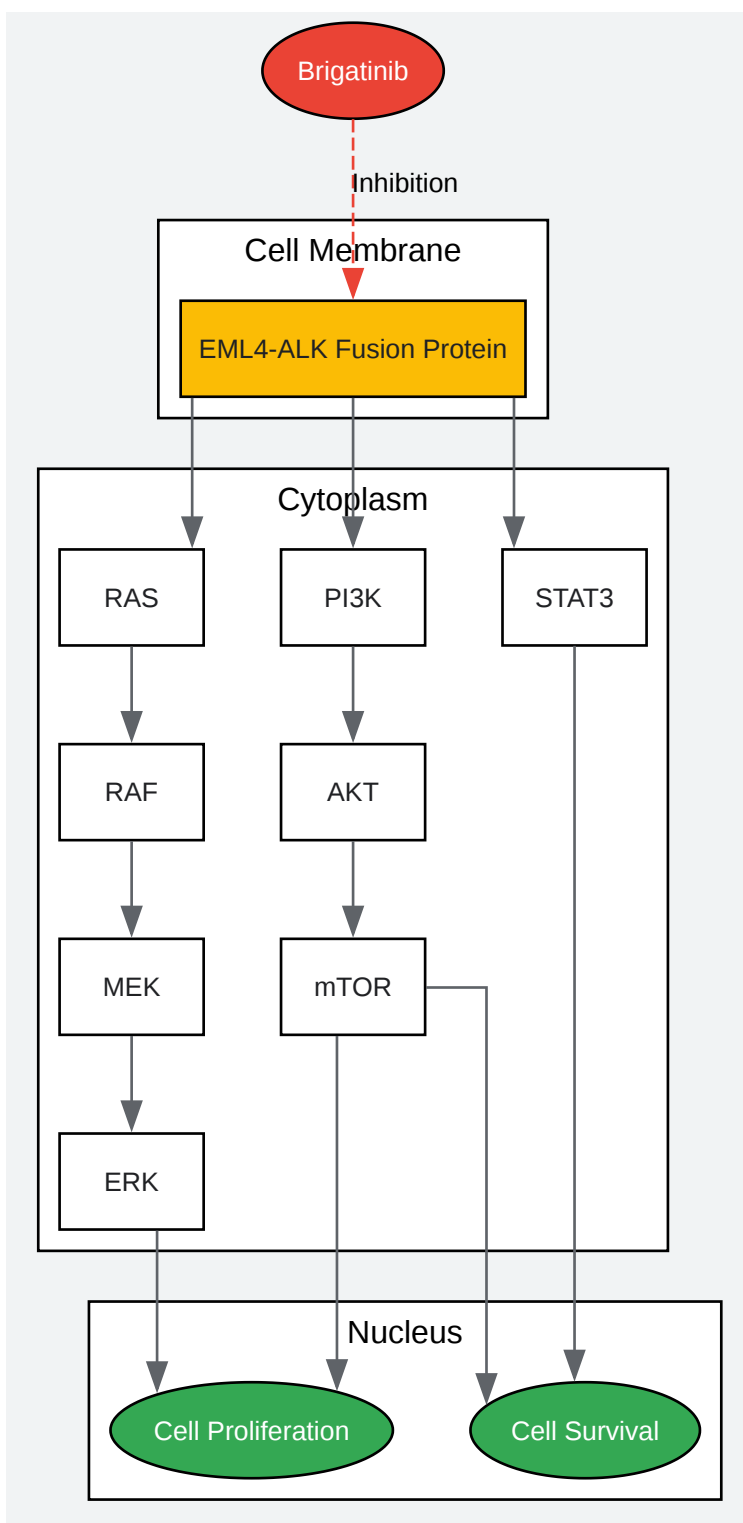
Experimental Protocol:

- System: Bruker Avance III 500 MHz or equivalent
- Solvent: DMSO-d₆
- Techniques: ¹H NMR, ¹³C NMR, ³¹P NMR

The ¹H NMR spectrum of **Brigatinib-d11** is expected to be similar to that of unlabeled Brigatinib, with the notable absence of signals corresponding to the eleven deuterated positions. The ¹³C and ³¹P NMR spectra will also be consistent with the proposed structure.

Brigatinib's Mechanism of Action and Signaling Pathways

Brigatinib is a potent inhibitor of ALK and its various mutant forms.[3] In ALK-positive NSCLC, the EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor growth through several downstream signaling pathways. Brigatinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these pathways.



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Figure 3: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Conclusion

Brigatinib-d11 is an indispensable tool for the preclinical and clinical development of Brigatinib. Its synthesis, while requiring specialized deuterated starting materials, likely follows established synthetic routes for the parent compound. Thorough characterization using modern analytical techniques such as HPLC, HRMS, and NMR is critical to ensure its quality and suitability for use in sensitive bioanalytical methods. This technical guide provides a foundational understanding of the synthesis and characterization of **Brigatinib-d11**, which will be of significant value to researchers dedicated to advancing cancer therapeutics.

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